Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
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Overview
Description
Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C12H11ClO4. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a chloro, methoxy, and ester functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps starting from simpler organic molecules. One common route involves the following steps:
Oxidation: Starting from 1,2,3,4-tetrahydronaphthalene, an oxidation reaction is performed to introduce a ketone group.
Bromination: The ketone is then brominated to introduce a bromine atom at a specific position.
Esterification: The brominated compound undergoes esterification to form the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include oxidizing agents, brominating agents, and esterifying agents .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .
Scientific Research Applications
Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but lacks the methoxy group.
Methyl 5-chloro-1-hydrazono-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate: Contains a hydrazono group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate imparts unique chemical properties, such as increased solubility in organic solvents and potential for specific biological activities. This makes it a valuable intermediate in the synthesis of specialized compounds .
Properties
Molecular Formula |
C12H11ClO4 |
---|---|
Molecular Weight |
254.66 g/mol |
IUPAC Name |
methyl 6-chloro-5-methoxy-3-oxo-1,2-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C12H11ClO4/c1-16-10-5-7-6(4-9(10)13)3-8(11(7)14)12(15)17-2/h4-5,8H,3H2,1-2H3 |
InChI Key |
SSUVTEHTIGSAPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CC(C(=O)C2=C1)C(=O)OC)Cl |
Origin of Product |
United States |
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